

Butyldi-1-adamantylphosphine physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Butyldi-1-adamantylphosphine**

Cat. No.: **B1366389**

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Butyldi-1-adamantylphosphine** (cataCXium® A)

Authored by: Gemini, Senior Application Scientist Abstract

Butyldi-1-adamantylphosphine, widely known by its trade name cataCXium® A, is a sterically demanding and electron-rich tertiary phosphine ligand.^[1] Its unique combination of bulk and electronic properties has established it as a highly effective ligand in palladium-catalyzed cross-coupling reactions, enabling transformations that are often challenging with less hindered or less electron-donating phosphines.^[2] This technical guide provides a comprehensive overview of the core physicochemical properties of **butyldi-1-adamantylphosphine**, offering researchers, chemists, and drug development professionals a detailed resource for its characterization, handling, and application. The narrative synthesizes technical data with practical insights, explaining the causality behind experimental choices and grounding all claims in authoritative references.

Molecular Structure and Core Physical Properties

The efficacy of **butyldi-1-adamantylphosphine** as a ligand is a direct consequence of its three-dimensional architecture. The central phosphorus atom is bonded to one n-butyl group and two highly rigid, bulky 1-adamantyl groups. These adamantyl moieties, with their diamondoid cage structure, create a large, well-defined steric footprint around the metal center

to which the ligand coordinates. This steric hindrance is crucial for promoting reductive elimination and preventing the formation of inactive palladium-bridged dimers, thereby enhancing catalytic activity.

Caption: Molecular Structure of **Butyldi-1-adamantylphosphine**.

The core physicochemical properties are summarized below, providing a baseline for its handling and use in synthesis.

Property	Value	Source(s)
Chemical Formula	C ₂₄ H ₃₉ P	[2][3][4]
Molecular Weight	358.54 g/mol	[3][4]
Appearance	White to yellow crystalline powder or solid	[3][5][6]
Melting Point	100 - 110 °C	[2][5][7]
Boiling Point	449.6 ± 12.0 °C (Predicted)	[2][5][7]
CAS Number	321921-71-5	[3][5][8]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of **butyldi-1-adamantylphosphine**. The following spectroscopic data are defining signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this phosphine. Due to the presence of a phosphorus atom, ³¹P NMR is particularly diagnostic. The spectra are typically recorded in deuterated benzene (C₆D₆), which provides excellent signal resolution.

Nucleus	Chemical Shift (δ) and Coupling Constants (J)	Assignment	Source(s)
^{31}P NMR	24.9 ppm	$\text{P}(\text{Ad})_2(\text{Bu})$	[1][5][9]
^1H NMR	0.96 ppm (t, 3H, $^3\text{J}_{\text{H,H}} = 7.3$ Hz)	Butyl- CH_3	[1][5][9]
	1.35-2.03 ppm (m, 36H)	Adamantyl-H (30H) and Butyl- CH_2 (6H)	[1][5][9]
^{13}C NMR	14.3 ppm	Butyl- CH_3	[1][5][9]
	17.1 ppm (d, $^3\text{J}_{\text{C,P}} = 21.6$ Hz)	Butyl- $\gamma\text{-CH}_2$	[1][5][9]
	24.9 ppm (d, $^2\text{J}_{\text{C,P}} = 13.1$ Hz)	Butyl- $\beta\text{-CH}_2$	[1][5][9]
	29.1 ppm (d, $^3\text{J}_{\text{C,P}} = 7.6$ Hz)	Adamantyl C-3	[1][5][9]
	33.9 ppm (d, $^1\text{J}_{\text{C,P}} = 26.2$ Hz)	Butyl- $\alpha\text{-CH}_2$	[1][5][9]
	36.1 ppm (d, $^1\text{J}_{\text{C,P}} = 23.5$ Hz)	Adamantyl C-1	[1][5][9]
	37.4 ppm	Adamantyl C-4	[1][5][9]
	41.3 ppm (d, $^2\text{J}_{\text{C,P}} = 11.3$ Hz)	Adamantyl C-2	[1][5][9]

Expertise & Experience: The observation of phosphorus-carbon coupling (JC,P) in the ^{13}C NMR spectrum is a definitive confirmation of the structure. The large one-bond coupling constants ($^1\text{J}_{\text{C,P}}$) for the carbons directly attached to the phosphorus atom (Adamantyl C-1 and Butyl- $\alpha\text{-CH}_2$) are characteristic of tertiary phosphines.

Mass Spectrometry (MS)

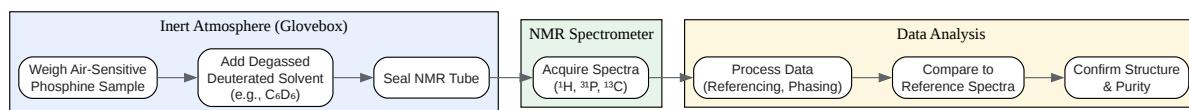
Electron Ionization (EI) mass spectrometry provides information on the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): $m/z = 358$ (Confirms molecular weight)[1][5]
- Base Peak: $m/z = 135$ (Corresponds to the adamantyl cation [Ad^+], indicating the facile cleavage of the P-C(adamantyl) bond under EI conditions)[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present. For **butyldi-1-adamantylphosphine**, the spectrum is dominated by C-H stretching and bending vibrations.

- Key Absorptions (KBr, cm^{-1}): 2952 (s), 2847 (s) (C-H stretching); 1446 (m) (C-H bending)[1][5][9]


Experimental Protocols for Characterization

The following protocols represent self-validating systems for confirming the identity and purity of **butyldi-1-adamantylphosphine**.

Protocol: NMR Spectroscopic Analysis

- Sample Preparation: Inside a dinitrogen-filled glovebox, accurately weigh approximately 10-15 mg of **butyldi-1-adamantylphosphine** into an NMR tube.
 - Causality: The compound is air-sensitive, and exposure to oxygen can lead to the formation of the corresponding phosphine oxide, which would appear as a second peak in the ^{31}P NMR spectrum, typically at a higher chemical shift.[2][3]
- Solvent Addition: Add approximately 0.6 mL of deuterated benzene (C_6D_6) to the NMR tube. C_6D_6 should be deoxygenated via several freeze-pump-thaw cycles and stored over molecular sieves to remove trace water and oxygen.[10]
- Sealing: Cap the NMR tube securely before removing it from the glovebox. For long-term or high-temperature experiments, flame-sealing the tube under vacuum is recommended.
- Data Acquisition:

- Acquire a proton (¹H) NMR spectrum.
- Acquire a phosphorus (³¹P) NMR spectrum. This is a quick and highly effective method to assess purity, as the phosphine oxide impurity is readily detected.
- Acquire a carbon (¹³C) NMR spectrum. Due to the lower natural abundance of ¹³C, this will require a longer acquisition time.
- Data Analysis: Compare the obtained chemical shifts, integrations, and coupling constants with the reference values provided in Section 2.1.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR characterization of phosphine ligands.

Stability, Handling, and Storage

Chemical Stability and Reactivity

- Air Sensitivity: **Butyldi-1-adamantylphosphine** is air-sensitive and will slowly oxidize to the corresponding phosphine oxide upon exposure to air.[3][5] This is a common reactivity pathway for tertiary phosphines.
- Chemical Incompatibilities: The compound is incompatible with strong oxidizing agents, acids, and oxygen.[11]
- Thermal Stability: The product is chemically stable under standard ambient conditions (room temperature) when stored properly.[11]
- Physical Hazards: As a fine powder, it has the potential to form explosive dust mixtures if dispersed in the air in sufficient concentration.[11]

Trustworthy Handling and Storage Protocols

To maintain the integrity of the ligand, the following procedures are mandatory:

- Handling: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon), preferably within a glovebox.[2]
- Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12] If there is a risk of generating dust, respiratory protection should be used.[13]
- Storage: Store the material in a tightly sealed container under an inert gas.[2][11] The storage area should be cool and dry.

The Nexus of Properties and Catalytic Function

The physicochemical properties detailed above are directly responsible for the utility of **butyldi-1-adamantylphosphine** (cataCXium® A) in catalysis.

- Steric Bulk: The two adamantyl groups create a large cone angle, which facilitates the crucial reductive elimination step in many cross-coupling catalytic cycles. This steric hindrance also stabilizes the catalytically active monoligated palladium(0) species.
- Electron-Donating Ability: As an alkylphosphine, it is highly electron-donating. This property increases the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.

This powerful combination makes it a ligand of choice for numerous transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reactions, and α -arylation of ketones.[1][14]

Conclusion

Butyldi-1-adamantylphosphine is a cornerstone ligand in modern synthetic chemistry, owed to its distinctive structural and electronic properties. A thorough understanding of its physicochemical characteristics, from its NMR signature to its sensitivity to air, is paramount for its effective and safe use. The data and protocols presented in this guide provide a validated

framework for researchers to confidently characterize, handle, and deploy this powerful catalytic tool in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyldi-1-adamantylphosphine | 321921-71-5 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. strem.com [strem.com]
- 4. Butyldi(1-adamantanyl)phosphine | CymitQuimica [cymitquimica.com]
- 5. Synthesis and Application of Butyldi-1-adamantylphosphine_Chemicalbook [chemicalbook.com]
- 6. Di(1-adamantyl)-n-butylphosphine | Butyldi-1-adamantylphosphine | C24H39P - Ereztech [ereztech.com]
- 7. bocsci.com [bocsci.com]
- 8. BIS(1-ADAMANTYL)-BUTYLPHOSPHANE | CAS 321921-71-5 [matrix-fine-chemicals.com]
- 9. Butyldi-1-adamantylphosphine synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Butyldi-1-adamantylphosphine - Safety Data Sheet [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. colonialmetals.com [colonialmetals.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Butyldi-1-adamantylphosphine physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366389#butyldi-1-adamantylphosphine-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com